molecular formula C15H23ClN2O B5400923 1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea

1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea

Cat. No.: B5400923
M. Wt: 282.81 g/mol
InChI Key: REKVKNVVMCDMRK-UHFFFAOYSA-N
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Description

1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea is a urea derivative characterized by two branched butan-2-yl groups attached to the urea nitrogen and a 3-chlorophenyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science, with substituents on the urea core dictating their reactivity, solubility, and biological activity .

Properties

IUPAC Name

1,1-di(butan-2-yl)-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-8-13(16)10-14/h7-12H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVKNVVMCDMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea typically involves the reaction of butan-2-ylamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:

Butan-2-ylamine+3-chlorophenyl isocyanateThis compound\text{Butan-2-ylamine} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} Butan-2-ylamine+3-chlorophenyl isocyanate→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Urea Core

The urea scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties:

Compound Name Substituents (N1, N1', N3) Molecular Formula Key Features/Applications Reference
1,1-Dibutan-2-yl-3-(3-chlorophenyl)urea Butan-2-yl, Butan-2-yl, 3-Cl-Ph Not explicitly provided Hypothesized branched alkyl chain effects N/A
1,1-Diisopropyl-3-(3-chlorophenyl)urea Isopropyl, Isopropyl, 3-Cl-Ph C13H18ClN2O Similar alkyl chains; potential pesticidal use
1,1-Dibenzyl-3-(3-chlorophenyl)urea Benzyl, Benzyl, 3-Cl-Ph C21H19ClN2O Aromatic substituents; higher molecular weight
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea H, 3-Cl-Ph, 2,4-diCl-Ph C13H9Cl3N2O Increased halogenation for enhanced stability
1-(3-Chlorophenyl)-3,3-bis(pyridin-2-yl)urea Pyridin-2-yl, Pyridin-2-yl, 3-Cl-Ph C17H13ClN4O Heterocyclic substituents; proteostasis regulation

Key Observations :

  • Alkyl vs. Aryl Substituents : Branched alkyl groups (e.g., butan-2-yl, isopropyl) may enhance lipophilicity and membrane permeability compared to aromatic substituents (e.g., benzyl, pyridinyl), which could improve binding to hydrophobic targets .
  • Halogenation : Additional chlorine atoms (e.g., 2,4-dichlorophenyl in ) increase molecular polarity and may improve pesticidal activity by enhancing electrophilic interactions.

Physicochemical Properties

  • Molecular Weight and Solubility : Derivatives with aryl groups (e.g., benzyl in ) exhibit higher molecular weights (~350 g/mol) and lower aqueous solubility compared to alkyl-substituted analogs.
  • Mass Spectrometry : ESI-MS data (e.g., m/z 272.0 in ) confirms structural integrity, while molecular modeling () predicts charge distribution and reactive sites.

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